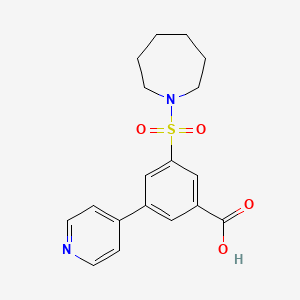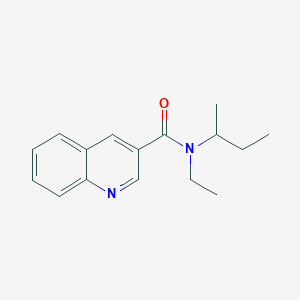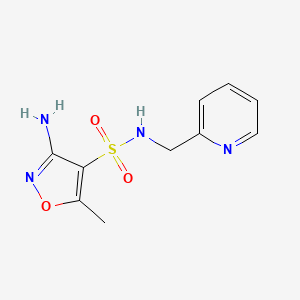![molecular formula C17H21ClN2O3S B5298742 N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide](/img/structure/B5298742.png)
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPM is a sulfamide derivative that has been shown to exhibit promising anticancer properties.
作用机制
The exact mechanism of action of N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide is not fully understood. However, it has been suggested that N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide can alter the expression of various genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer cell growth. N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
实验室实验的优点和局限性
One of the main advantages of using N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide in lab experiments is its potent anticancer properties. N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide in lab experiments is its relatively high toxicity. N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide can cause significant damage to normal cells, which can limit its therapeutic potential.
未来方向
There are several future directions for the research on N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide. One of the areas of focus is the development of new drug delivery systems that can enhance the efficacy and reduce the toxicity of N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide. Another area of focus is the identification of new targets for N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide, which can lead to the development of new anticancer drugs with improved efficacy and safety profiles. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide, which can provide valuable insights into its therapeutic potential.
Conclusion:
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to exhibit potent anticancer properties and has the potential to be developed into new anticancer drugs. Further research is needed to fully understand the mechanism of action of N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide and to develop new drug delivery systems that can enhance its efficacy and reduce its toxicity.
合成方法
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of N-benzyl-N-methylamine with 2-chlorophenol in the presence of a base to form N-benzyl-N-(2-hydroxyphenyl)methylamine. This intermediate product is then reacted with 3-chloropropylsulfamide in the presence of a catalyst to form N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide.
科学研究应用
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
属性
IUPAC Name |
1-[3-[benzylsulfamoyl(methyl)amino]propoxy]-2-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-20(12-7-13-23-17-11-6-5-10-16(17)18)24(21,22)19-14-15-8-3-2-4-9-15/h2-6,8-11,19H,7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVBKNXKNBSYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5298674.png)
![4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5298681.png)


![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5298711.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5298715.png)
![methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate](/img/structure/B5298718.png)
![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5298732.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide](/img/structure/B5298745.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5298756.png)
![4-(cyclopropylmethyl)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298760.png)